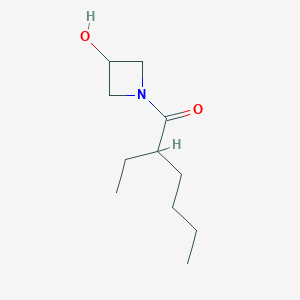
4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide
Overview
Description
4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide, also known as 4-ADB, is a novel synthetic compound that has recently been studied for its potential applications in a variety of scientific research fields. 4-ADB is a derivative of N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide, which is an amino acid-containing compound. This novel compound has been found to possess a wide range of unique biochemical and physiological effects that make it a potentially valuable tool for a variety of research applications.
Scientific Research Applications
4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide has been studied for its potential applications in a variety of scientific research fields. For example, it has been used in the study of enzyme-inhibitor interactions and as a potential therapeutic agent for the treatment of cancer, diabetes, and other diseases. In addition, 4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide has been studied for its potential use in the synthesis of peptides and proteins, as well as for its ability to modulate the activity of certain enzymes.
Mechanism of Action
The mechanism of action of 4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as proteases and phosphatases, by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions and results in a decrease in their activity. In addition, 4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide has been found to interact with other molecules, such as DNA and RNA, which may contribute to its effects on enzymes and other biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide are not yet fully understood. However, studies have shown that 4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide can modulate the activity of certain enzymes, such as proteases and phosphatases, and can also interact with other molecules, such as DNA and RNA. In addition, 4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide has been found to possess anti-cancer, anti-diabetic, and anti-inflammatory properties, as well as to possess neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide in laboratory experiments include its high purity, low cost, and ease of synthesis. In addition, 4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide is not toxic and is not known to cause any adverse side effects. However, there are some limitations to using 4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide in laboratory experiments. For example, the mechanism of action of 4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide is not yet fully understood and its effects on certain biochemical and physiological processes are not yet fully characterized.
Future Directions
There are a number of potential future directions for the study of 4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide. These include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. In addition, further research into the synthesis of 4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide and its derivatives may lead to the development of more efficient and cost-effective synthesis methods. Finally, further studies on the structure-activity relationships of 4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide and its derivatives may lead to the development of more potent and selective compounds with improved therapeutic potential.
properties
IUPAC Name |
4-amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-16(2)10(17)7-3-4-8(15)9(5-7)18-6-11(12,13)14/h3-5H,6,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDPKNUBBGHUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1H-benzo[d]imidazol-1-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one](/img/structure/B1468859.png)







![3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline](/img/structure/B1468872.png)
![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1468876.png)


